

# quantifying trace levels of Irbesartan Impurity 15 in API

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## Compound of Interest

Compound Name: *Irbesartan Impurity 15 sodium salt*

Cat. No.: *B13445378*

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Application Note: Trace Quantification of Irbesartan Impurity 15 (AZBT) in API

## Abstract

This protocol details a validated, high-sensitivity LC-MS/MS methodology for the quantification of Irbesartan Impurity 15, identified as the mutagenic azido impurity 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT). Given the strict regulatory thresholds for mutagenic impurities (ICH M7), this guide prioritizes a "divert-valve" approach to protect the mass spectrometer from high-concentration API matrix effects, ensuring robust quantification at sub-ppm levels.

## Introduction & Scientific Context

1.1 The Target Analyte: Impurity 15 (AZBT) In the synthesis of Sartan-class drugs, the formation of the tetrazole ring is a critical step, typically achieved by reacting a nitrile intermediate with an azide source (e.g., Sodium Azide/Tributyltin Azide). Impurity 15 (CAS: 152708-24-2) arises when residual azido reagents react with the methyl-biphenyl moiety or persist as a byproduct.

- Chemical Name: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT)[1][2]

- Regulatory Status: Classed as a Mutagenic Impurity (Cohort of Concern) under ICH M7 guidelines.
- Quantification Challenge: Unlike standard process impurities controlled at 0.10% (1000 ppm), AZBT often requires control at trace levels (e.g., < 10-20 ppm or lower based on TTC), rendering standard HPLC-UV methods insufficient.

1.2 Analytical Strategy: Why LC-MS/MS? Trace analysis in the presence of a massive excess of API (Irbesartan) presents two failure modes:

- Ion Suppression: The API competes for ionization, masking the impurity signal.
- Source Contamination: Continuous introduction of mg/mL levels of API fouls the ESI source.

Solution: This protocol employs a Triple Quadrupole MS with a Valco Divert Valve. The API peak is chromatographically separated and diverted to waste, while only the elution window of Impurity 15 is directed to the MS source.

## Experimental Protocol

### Reagents & Materials

- Reference Standard: Irbesartan Impurity 15 (AZBT), >98% purity.
- Matrix: Irbesartan API (Target).
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
- Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7  $\mu$ m) or equivalent (e.g., Waters Cortecs C18).

### Instrumentation & Conditions

Liquid Chromatography (UHPLC)

- System: Agilent 1290 Infinity II or Waters Acquity UPLC.
- Flow Rate: 0.5 mL/min.

- Injection Volume: 5 - 10  $\mu$ L.
- Column Temp: 40°C.
- Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.00	30	To Waste
1.00	30	To Waste
5.00	85	To Source (Impurity Elution)
7.00	95	To Waste (API Elution)
9.00	95	To Waste
9.10	30	To Waste

| 12.00 | 30 | Re-equilibration |

Mass Spectrometry (MS/MS)

- Source: Electrospray Ionization (ESI), Positive Mode.[3]
- Scan Type: Multiple Reaction Monitoring (MRM).[2]
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 400°C.

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Role
Impurity 15	278.1 [M+H] <sup>+</sup>	235.1	15	Quantifier (Loss of N3)
Impurity 15	278.1 [M+H] <sup>+</sup>	207.1	25	Qualifier (Loss of N3 + N2)

| Irbesartan | 429.2 [M+H]<sup>+</sup> | 207.1 | 30 | System Suitability |

## Sample Preparation Workflow

### 3.1 Standard Stock Solution (1000 ppm)

- Weigh 10.0 mg of Impurity 15 Reference Standard.
- Dissolve in 10 mL of Methanol.
- Sonicate for 5 mins to ensure complete dissolution.

3.2 Calibration Standards Prepare a series of dilutions in Diluent (50:50 ACN:Water) to cover the range of 1.0 ng/mL to 100 ng/mL.

- Rationale: This range typically covers the Limit of Quantitation (LOQ) up to 150% of the specification limit.

### 3.3 Test Sample Preparation (High Concentration)

- Weigh 50.0 mg of Irbesartan API.
- Transfer to a 10 mL volumetric flask.
- Add 5 mL Methanol and sonicate for 10 mins (Ensure API is fully dissolved; Irbesartan is freely soluble in MeOH).
- Dilute to volume with Water (Final solvent ratio ~50:50 MeOH:Water).

- Filter: 0.22  $\mu\text{m}$  PVDF Syringe Filter (Discard first 1 mL).
  - Note: Do not use Nylon filters as they may absorb azido impurities.

## Visualized Workflows

### Figure 1: Analytical Logic & Divert Valve Strategy

This diagram illustrates the critical separation of the trace impurity from the bulk API to prevent instrument contamination.

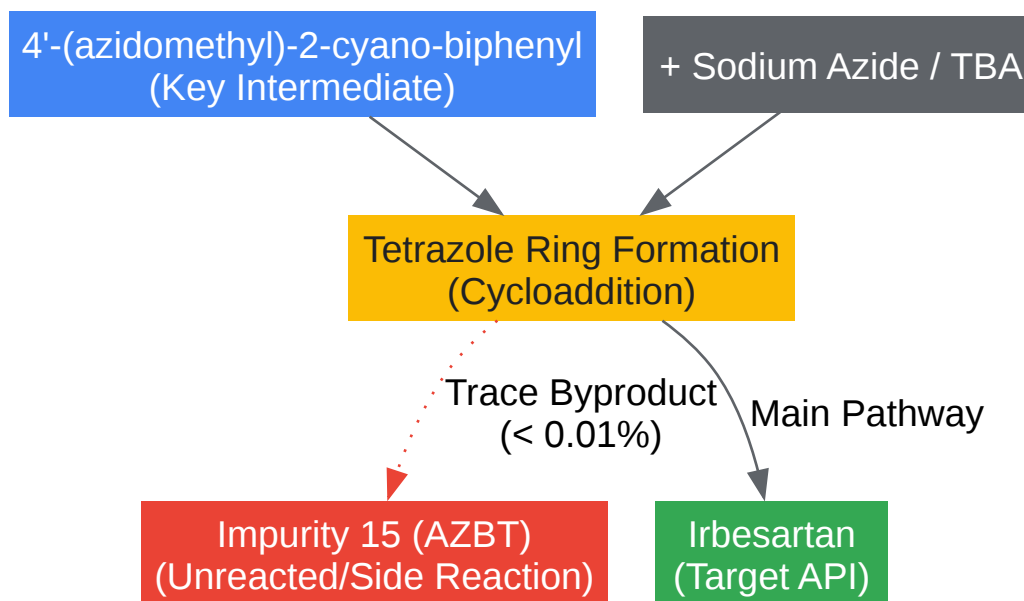


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Caption: Divert valve schematic ensuring only the impurity fraction reaches the MS source, protecting the detector from API overload.

### Figure 2: Impurity Formation Pathway

Understanding the origin of Impurity 15 helps in process control.



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Caption: Formation pathway of Impurity 15 (AZBT) during the tetrazole ring synthesis step.

## Data Analysis & Validation Criteria

5.1 Calculation Quantify Impurity 15 using an external standard calibration curve.

- : Concentration of Standard (ng/mL)
- : Peak Area of Sample
- : Peak Area of Standard
- : Dilution Volume (mL)
- : Weight of API (mg)
- : Potency of Standard

5.2 System Suitability Requirements

- S/N Ratio: > 10 for the LOQ standard (typically 0.5 ppm relative to API).
- Linearity:

over the range.[2]

- Recovery: 80% – 120% at LOQ levels (Spike recovery is mandatory for trace methods).

## Senior Scientist Insights (Troubleshooting)

- Carryover: Azido impurities are "sticky." If you see carryover in blank injections, switch the needle wash solvent to 90:10 MeOH:Water + 0.1% Formic Acid.
- Matrix Effects: If recovery is poor (<80%), use the Standard Addition Method or an isotopically labeled internal standard (e.g., Irbesartan-d3, though specific AZBT-d4 is preferred if available).
- Safety: AZBT is a mutagen and potentially explosive in neat form. Handle all standard solids in a glove box or fume hood.

## References

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